molecular formula C16H22BrN5O3S B2746350 5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380035-06-1

5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2746350
CAS No.: 2380035-06-1
M. Wt: 444.35
InChI Key: WWISXXVIXMDGON-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a bromine atom and a methoxy group linked to a sulfonylpiperidinyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:

    Synthesis of the imidazole intermediate: This involves the reaction of 1-ethyl-2-methylimidazole with appropriate sulfonylating agents under controlled conditions to introduce the sulfonyl group.

    Formation of the piperidine intermediate: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Coupling reactions: The imidazole and piperidine intermediates are then coupled using suitable coupling agents to form the sulfonylpiperidinyl-imidazole moiety.

    Final assembly: The sulfonylpiperidinyl-imidazole moiety is then linked to the bromopyrimidine core through nucleophilic substitution reactions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Substitution reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Products include azido or thiol-substituted pyrimidines.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfide derivatives.

Scientific Research Applications

5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the interactions of sulfonylpiperidinyl-imidazole derivatives with biological macromolecules.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonylpiperidinyl-imidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-2-pentene: Another brominated compound with different structural features and applications.

    1-Bromo-4-methyl-3-pentene: Similar in having a bromine atom but differs in the rest of the structure.

Uniqueness

5-bromo-2-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a bromopyrimidine core with a sulfonylpiperidinyl-imidazole moiety, which imparts specific chemical and biological properties not found in simpler brominated compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN5O3S/c1-3-21-10-15(20-12(21)2)26(23,24)22-6-4-5-13(9-22)11-25-16-18-7-14(17)8-19-16/h7-8,10,13H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISXXVIXMDGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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